tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate

Description

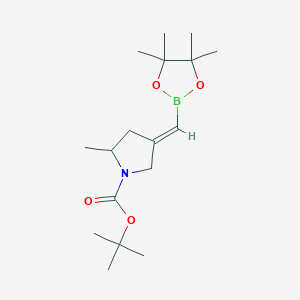

This compound belongs to a class of boronic esters widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . Its structure features a pyrrolidine ring with a tert-butyl carbamate protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The (E)-configured methylene linkage between the pyrrolidine and boronic ester groups introduces steric and electronic constraints that influence reactivity and stereochemical outcomes.

Properties

Molecular Formula |

C17H30BNO4 |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

tert-butyl (4E)-2-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H30BNO4/c1-12-9-13(11-19(12)14(20)21-15(2,3)4)10-18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/b13-10+ |

InChI Key |

VLLPVOQTNBCNNH-JLHYYAGUSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CC(N(C2)C(=O)OC(C)(C)C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CC(N(C2)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Borylation via Lithiation and Boronate Ester Formation

One common approach to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is through lithiation followed by reaction with a boron source such as pinacol boronate esters.

-

- A brominated or halogenated pyrrolidine derivative (e.g., tert-butyl 4-bromo-pyrrolidine-1-carboxylate) is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-70°C to 20°C).

- The resulting organolithium intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

- The reaction mixture is quenched with ammonium chloride solution, extracted, and purified by crystallization or chromatography.

-

- Yields around 51% have been reported with high purity (~96.7% by HPLC).

- Reaction times typically span 3 hours with temperature control critical for selectivity.

| Parameter | Condition/Value |

|---|---|

| Reagents | n-Butyllithium, 2-isopropoxy-dioxaborolane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -70°C to 20°C |

| Reaction Time | 3 hours |

| Yield | 51% |

| Purity (HPLC) | 96.7% |

| Workup | Quench with NH4Cl, extraction, crystallization |

Source: Ambeed synthesis example for related boronate esters

Use of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Mediated Reactions

Another method involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst to facilitate the formation of boronate esters under mild conditions.

-

- The tert-butyl protected pyrrolidine derivative is dissolved in dichloromethane under an inert nitrogen atmosphere.

- TMSOTf is added dropwise at 0°C, followed by 2,6-dimethylpyridine as a base.

- The mixture is stirred for 3 hours at room temperature.

- The reaction is quenched with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried, and purified by silica gel chromatography.

Yield :

- Approximately 72% yield reported for similar boronate ester derivatives.

| Parameter | Condition/Value |

|---|---|

| Reagents | TMSOTf, 2,6-dimethylpyridine |

| Solvent | Dichloromethane |

| Temperature | 0°C to 20°C |

| Reaction Time | 3 hours |

| Yield | 72% |

| Workup | Quench with NaHCO3, extraction, chromatography |

Source: Ambeed synthesis data for related tert-butyl boronate esters

Deprotection and Further Functionalization

- The tert-butyl carbamate (Boc) protecting group can be removed under acidic conditions, such as treatment with 4N HCl in 1,4-dioxane at room temperature for 2 hours, yielding the free amine boronate ester.

- This step is crucial for subsequent coupling or derivatization reactions.

Reaction Conditions and Optimization

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation + Boronate Ester | n-BuLi, THF, -70 to 20°C, 3h | 51 | Requires strict temperature control |

| TMSOTf Mediated Borylation | TMSOTf, 2,6-dimethylpyridine, DCM, 0-20°C, 3h | 72 | Mild conditions, inert atmosphere |

| Acidic Deprotection | 4N HCl in dioxane, 20°C, 2h | Quantitative | For Boc removal, prepares free amine |

Research Findings and Considerations

- The TMSOTf-mediated method offers higher yields and milder conditions compared to lithiation, making it preferable for sensitive substrates.

- The lithiation approach is versatile but requires careful temperature control to avoid side reactions.

- Protective group strategies (Boc) are essential to maintain the integrity of the pyrrolidine nitrogen during borylation.

- Purification typically involves silica gel chromatography or crystallization to achieve high purity suitable for further synthetic applications.

- The stereochemistry at the 2-methyl position is preserved under these conditions, important for biological activity in medicinal chemistry contexts.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purification Method | Key Notes |

|---|---|---|---|---|

| 1. Lithiation + Borylation | n-BuLi, 2-isopropoxy-dioxaborolane, THF, -70°C to 20°C, 3h | 51 | Crystallization | Sensitive to temperature |

| 2. TMSOTf-mediated Borylation | TMSOTf, 2,6-dimethylpyridine, DCM, 0-20°C, 3h | 72 | Silica gel chromatography | Mild, higher yield |

| 3. Boc Deprotection | 4N HCl in dioxane, 20°C, 2h | Quantitative | Concentration under reduced pressure | Prepares free amine for further use |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its applications include:

- Anticancer Agents : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the efficacy and selectivity of these compounds against cancer cells by facilitating targeted drug delivery mechanisms .

- Neuroprotective Agents : Compounds featuring similar structural motifs have shown promise in neuroprotection. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in treating neurodegenerative diseases .

Organic Synthesis

Tert-butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate is utilized as a synthetic intermediate in various organic reactions:

- Cross-Coupling Reactions : The presence of the boron-containing group allows for participation in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This makes it valuable for the construction of complex organic frameworks .

- Functionalization of Aromatic Compounds : Its reactivity can be harnessed to functionalize aromatic systems through electrophilic aromatic substitution reactions, expanding its utility in synthesizing diverse chemical entities .

Case Study 1: Synthesis of Anticancer Pyrrolidine Derivatives

A study demonstrated the synthesis of pyrrolidine-based compounds using this compound as an intermediate. The resulting derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of compounds derived from this tert-butyl derivative showed promising results in reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Mechanism of Action

The mechanism of action of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety, in particular, can form stable complexes with various substrates, facilitating reactions such as cross-coupling. The pyrrolidine ring and tert-butyl ester also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their synthesis, stereochemistry, and reactivity.

Compound 25: tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate

- Synthesis : Synthesized via visible-light-mediated decarboxylative radical addition using Boc-Pro-OH, Ir(ppy)₂(dtbbpy)PF₆, and (E)-vinyl boronic ester (68% yield, 62 hours) .

- Stereochemistry : 53:47 diastereomeric ratio (dr) observed via high-temperature NMR, indicating unresolved stereochemistry at the pyrrolidine-boronic ester junction .

Compound 26: tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate

- Synthesis : Similar photoredox conditions as Compound 25 but with a (Z)-vinyl boronic ester, yielding 49% over 24 hours .

- Stereochemistry : Unresolved stereoisomers observed in NMR, with Rf = 0.50 (TLC) .

- Reactivity : The longer butan-2-yl chain introduces greater steric bulk, which may slow reaction kinetics in cross-couplings compared to Compound 23.

Compound 28: tert-Butyl 2-(1-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)pyrrolidine-1-carboxylate

- Synthesis : Extended reaction time (71 hours) due to the electron-withdrawing methoxy group, yielding 57% .

- Stereochemistry : 54:46 dr via NMR, similar to Compounds 25 and 26, suggesting minimal steric or electronic influence on diastereoselectivity .

Piperidine and Azetidine Analogs

- Piperidine Analog : tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate () features a six-membered ring, which may enhance conformational flexibility but reduce ring strain compared to pyrrolidine derivatives.

Comparative Data Tables

Table 2: Structural and Reactivity Features

| Compound | Key Structural Feature | Steric Bulk | Electronic Effect | Potential Reactivity Advantage |

|---|---|---|---|---|

| 25 | Short alkyl chain | Low | Neutral | Faster cross-coupling kinetics |

| 26 | Longer alkyl chain | High | Neutral | Enhanced steric protection of boron |

| 28 | Methoxy-substituted alkyl | Moderate | Electron-donating | Improved hydrolytic stability |

| Piperidine Analog | Six-membered ring | Moderate | Neutral | Increased flexibility for substrate binding |

Key Findings and Implications

Stereochemical Challenges : All pyrrolidine-based compounds exhibit unresolved stereochemistry (dr ~1:1), highlighting a limitation in controlling diastereoselectivity during synthesis .

Substituent Effects :

- Longer alkyl chains (e.g., butan-2-yl in Compound 26) reduce yields, likely due to increased steric hindrance .

- Electron-donating groups (e.g., methoxy in Compound 28) marginally improve stability without significantly altering stereochemical outcomes .

Reactivity in Cross-Couplings : Compounds with lower steric bulk (e.g., Compound 25) are predicted to perform better in Suzuki-Miyaura reactions, though direct catalytic data are lacking in the evidence .

Biological Activity

tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features. Its molecular formula is C17H30BNO4, and it has a molecular weight of approximately 323.2 g/mol. The compound contains a pyrrolidine ring substituted with a tert-butyl ester and a dioxaborolane moiety, which contribute to its reactivity and potential applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence biological activity.

- Dioxaborolane Moiety : Known for its role in facilitating cross-coupling reactions and enhancing selectivity in biological interactions.

Biological Activity

While specific biological activities of this compound are not extensively documented, related compounds containing dioxaborolane groups have shown promising medicinal properties. These include:

- Enzyme Inhibition : Dioxaborolanes can inhibit enzymes by forming stable complexes.

- Receptor Binding : The structural features may enhance selectivity and potency against specific biological pathways.

The biological activity of this compound may involve:

- Formation of Stable Complexes : The dioxaborolane group can facilitate interactions with various biological substrates.

- Modulation of Biological Pathways : The compound may influence signaling pathways through receptor interactions.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | C17H30BNO4 | Similar pyrrolidine structure but different substituents |

| tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | C18H32BNO4 | Contains a pyrazole ring instead of pyrrolidine |

| (E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate | C18H32BNO4 | Vinyl substitution offers different reactivity profile |

Research Findings and Case Studies

Research on compounds containing dioxaborolane groups suggests several potential applications:

- Medicinal Chemistry : Dioxaborolanes are often utilized in drug design due to their ability to modulate enzyme activity and receptor interactions.

- Synthetic Methodologies : The compound's ability to form stable intermediates makes it valuable in synthetic organic chemistry.

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that related dioxaborolane compounds effectively inhibited specific kinases involved in cancer pathways. This suggests that this compound could similarly impact kinase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.